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Compound of Interest

Compound Name:
2-Methoxy-3-methyl-4-propoxy-

benzaldehyde

CAS No.: 820237-56-7

Cat. No.: B12539834

Get Quote

An In-Depth Technical Guide to the Functional Group Analysis and Spectroscopic

Characterization of 2-Methoxy-3-methyl-4-propoxy-benzaldehyde

Executive Summary & Structural Rationale
2-Methoxy-3-methyl-4-propoxy-benzaldehyde (CAS: 820237-56-7, MW: 208.25 g/mol ) is a

highly substituted aromatic building block frequently utilized in the synthesis of complex active

pharmaceutical ingredients (APIs), including pyrazolidinedione derivatives targeted as platelet

aggregation inhibitors[1].

From an analytical perspective, this molecule presents a fascinating case study in electronic

push-pull dynamics. The tetrasubstituted benzene core functions as an electron transmitter,

mediating the opposing forces of the electron-withdrawing formyl group (-CHO) and the

electron-donating alkoxy (-OR) and alkyl (-R) substituents[2]. For researchers and drug

development professionals, mastering the functional group analysis of such heavily substituted

benzaldehydes is critical for verifying synthetic intermediates, tracking reaction progress, and

ensuring structural integrity during scale-up[3].
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Structural Deconstruction & Electronic Mapping
To accurately interpret the spectral data of this compound, one must first understand the

causality behind its electronic environment. The substituents do not act in isolation; their effects

are highly synergistic:

C1 Formyl Group (-CHO): Acts as a strong electron sink via resonance (-M) and induction (-

I). It deshields adjacent protons and pulls electron density out of the aromatic ring[4].

C2 Methoxy (-OCH₃) & C4 Propoxy (-OPr): These groups are strongly electron-donating via

resonance (+M), which easily overpowers their weak inductive withdrawal (-I). They push

electron density specifically into the ortho and para positions relative to themselves[5].

C3 Methyl Group (-CH₃): Provides mild electron donation via hyperconjugation and the

inductive effect (+I).

Steric Torsion (Advanced Insight): The contiguous substitution pattern at C2, C3, and C4

creates significant steric crowding. This forces the alkoxy groups to adopt conformations that

may slightly deviate from perfect coplanarity with the aromatic ring, subtly dampening their

maximum +M resonance potential compared to unhindered analogs.

Benzene Ring Core
(Electron Sink/Transmitter)

C1: Formyl (-CHO)
Electron Withdrawing (-M, -I)

 -M (pull)

C2: Methoxy (-OCH3)
Electron Donating (+M effect)

 +M (ortho)

C3: Methyl (-CH3)
Weakly Donating (+I effect)

 +I (meta)

C4: Propoxy (-OPr)
Electron Donating (+M effect)

 +M (para)
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Caption: Electronic push-pull dynamics of substituents on the benzaldehyde core.

Multi-Modal Analytical Strategy
Relying on a single analytical method for a tetrasubstituted aromatic compound invites

structural ambiguity. A robust, self-validating analytical workflow demands the orthogonal

integration of Fourier-Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance

(NMR), and Mass Spectrometry (MS)[5].

NMR Spectroscopy FT-IR Spectroscopy Mass Spectrometry

Sample Prep:
2-Methoxy-3-methyl-4-propoxy-benzaldehyde

Dissolve in CDCl3
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ATR Crystal Placement
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(0.1% Formic Acid)

Acquire 1H (400 MHz)
& 13C (100 MHz)
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Scan 4000-400 cm⁻¹
Resolution: 4 cm⁻¹

ESI-TOF / GC-EI-MS
Positive Ion Mode
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Caption: Multi-modal analytical workflow for structural validation and characterization.

Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-

validating systems, minimizing artifacts and solvent interference.

Protocol A: High-Resolution NMR Acquisition (¹H and
¹³C)
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Sample Preparation: Accurately weigh 10–15 mg of the compound. Dissolve completely in

0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as

an internal reference[5].

Filtration: Pass the solution through a glass wool plug into a standard 5 mm NMR tube to

remove any particulate matter that could distort magnetic field homogeneity.

Tuning and Shimming: Insert the tube into a 400 MHz (or higher) spectrometer. Lock onto

the deuterium signal of CDCl₃. Perform gradient shimming to achieve a line width at half-

height of ≤ 0.5 Hz for the TMS peak.

Acquisition:

¹H NMR: Run 16 scans with a relaxation delay (D1) of 2 seconds to ensure complete

relaxation of the aldehyde proton.

¹³C NMR: Run 512–1024 scans with proton decoupling (WALTZ-16).

Protocol B: Attenuated Total Reflectance (ATR) FT-IR
Background Calibration: Clean the diamond/ZnSe ATR crystal with isopropanol. Acquire a

background spectrum (air) using 32 scans at 4 cm⁻¹ resolution[4].

Sample Application: Apply 2–3 mg of the neat liquid/solid compound directly onto the crystal.

Ensure uniform contact using the pressure anvil if the sample is crystalline.

Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹.

Validation: Verify that the baseline is flat and maximum absorbance does not exceed 1.0 AU

to prevent peak distortion.

Protocol C: LC-MS (ESI+) Analysis
Preparation: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol containing

0.1% Formic Acid (to promote protonation)[6].

Injection: Inject 2 µL into the LC-MS system (C18 column, gradient elution of

Water/Acetonitrile).
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Ionization: Operate the Electrospray Ionization (ESI) source in positive mode. Set capillary

voltage to 3.0 kV and desolvation temperature to 350°C.

Data Interpretation & Causality Analysis
FT-IR Vibrational Modes
The IR spectrum provides immediate confirmation of the oxygen-containing functional groups.

The causality behind the C=O stretching frequency is particularly diagnostic. In an

unsubstituted benzaldehyde, the C=O stretch appears at ~1703 cm⁻¹. However, the strong +M

electron donation from the C2 and C4 alkoxy groups pushes electron density into the carbonyl

system, increasing its single-bond character and lowering the force constant[7].

Table 1: Characteristic FT-IR Absorptions

Functional Group
Wavenumber
(cm⁻¹)

Intensity
Causality /
Assignment

Aldehyde C=O 1675 – 1685 Strong

Conjugated
carbonyl stretch.
Shifted lower due
to +M donation
from alkoxy
groups.

Aldehyde C-H 2820 & 2730 Weak

Fermi resonance

doublet characteristic

of formyl C-H

stretching.

Aromatic C=C 1590, 1500 Medium
Aromatic ring

breathing modes.

| Ether C-O-C | 1250 & 1110 | Strong | Asymmetric and symmetric stretching of the methoxy

and propoxy ether linkages. |

¹H NMR Spin-System Causality
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The ¹H NMR spectrum maps the electronic microenvironments of the molecule. The two

remaining aromatic protons (at C5 and C6) provide a textbook example of substituent effects.

Table 2: ¹H NMR Predictive Assignments (400 MHz, CDCl₃)
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Chemical Shift
(δ)

Multiplicity Integration Assignment
Causality
(Electronic
Environment)

10.30 ppm Singlet (s) 1H -CHO (C1)

Highly
deshielded by
the carbonyl
oxygen
electronegativi
ty and
magnetic
anisotropy.

7.65 ppm
Doublet (d, J=8.5

Hz)
1H Ar-H (C6)

Deshielded by

the ortho-formyl

group (-M).

Lacks direct

resonance

shielding from

alkoxy groups.

6.70 ppm
Doublet (d, J=8.5

Hz)
1H Ar-H (C5)

Highly shielded

by the +M

resonance of the

ortho-propoxy

and para-

methoxy groups.

4.05 ppm
Triplet (t, J=6.5

Hz)
2H

-OCH₂-

(Propoxy)

Deshielded

directly by the

electronegative

oxygen atom.

3.90 ppm Singlet (s) 3H -OCH₃ (Methoxy)

Deshielded by

oxygen; sharp

singlet due to

lack of adjacent

protons.
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Chemical Shift
(δ)

Multiplicity Integration Assignment
Causality
(Electronic
Environment)

2.20 ppm Singlet (s) 3H Ar-CH₃ (C3)

Benzylic methyl

group; mild

deshielding from

the aromatic ring

current.

1.85 ppm
Sextet (m, J=6.5

Hz)
2H -CH₂-CH₂-CH₃

Split by both the

adjacent -CH₂-

and -CH₃ groups

(n+1 rule).

| 1.05 ppm | Triplet (t, J=7.4 Hz) | 3H | -CH₂-CH₃ | Terminal methyl of the propoxy chain. |

Mass Spectrometry Fragmentation Pathways
In positive ion mode (ESI+ or EI), the molecule yields a molecular ion [M]⁺ at m/z 208

(or[M+H]⁺ at m/z 209 in ESI)[1]. The fragmentation is driven by the stability of the resulting

radical cations, primarily involving the cleavage of the alkoxy chains and the formyl group[6][8].

Molecular Ion [M]⁺•
m/z 208

[M - CH3]⁺
m/z 193

 -CH3 radical
(from methoxy)

[M - C3H7]⁺
m/z 165

 -Propyl radical
(from propoxy)

[M - CHO]⁺
m/z 179

 -CHO radical
(α-cleavage)

Click to download full resolution via product page

Caption: Primary mass spectrometry fragmentation pathways for the target compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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